![molecular formula C8H8BrN3 B1382043 6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine CAS No. 1296224-29-7](/img/structure/B1382043.png)
6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine
Overview
Description
6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine is a brominated heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine class. Its structure consists of a bicyclic core with a bromine atom at the 6-position and an ethyl group at the 2-position (Figure 1). Pyrazolo[1,5-a]pyrimidines are renowned for their pharmacological versatility, including antitumor, kinase inhibitory, and anti-inflammatory activities .
Preparation Methods
Direct Bromination of Pyrazolo[1,5-a]pyrimidine Derivatives
One of the most straightforward methods involves electrophilic bromination of pre-formed pyrazolo[1,5-a]pyrimidine cores. This approach typically employs bromine or N-bromosuccinimide (NBS) under controlled conditions to selectively introduce bromine at the 6-position.
- Methodology : Bromine or NBS is added to a solution of pyrazolo[1,5-a]pyrimidine in an inert solvent such as acetic acid or chloroform, with reaction temperatures maintained between 0°C and room temperature to control regioselectivity and prevent over-bromination.
- Reaction Conditions :
- Bromine (molecular) or NBS
- Solvent: Acetic acid or chloroform
- Temperature: 0°C to room temperature
- Reaction time: 2–6 hours
Data Table 1: Bromination Conditions for Pyrazolo[1,5-a]pyrimidine
Parameter | Typical Range | Notes |
---|---|---|
Brominating agent | Bromine, N-bromosuccinimide (NBS) | NBS preferred for milder conditions |
Solvent | Acetic acid, chloroform | Solvent influences regioselectivity |
Temperature | 0°C – 25°C | Lower temperatures favor selectivity |
Reaction time | 2–6 hours | Monitored via TLC |
This method yields 6-bromo derivatives with moderate to high efficiency, often exceeding 50% yield, depending on substrate purity and reaction control.
Multi-step Synthesis via Intermediate Formation
An alternative, more controlled approach involves initial synthesis of the pyrazolo[1,5-a]pyrimidine core, followed by selective halogenation.
Step 1: Synthesis of the Pyrazolo[1,5-a]pyrimidine Core
- Method : Cyclization of 3-amino-1H-pyrazoles with β-dicarbonyl compounds such as ethyl acetoacetate or similar derivatives.
- Reaction Conditions :
- Reagents: 3-Amino-1H-pyrazole + ethyl acetoacetate
- Catalyst: Acidic or basic conditions (e.g., acetic acid, sodium ethoxide)
- Solvent: Ethanol or water
- Temperature: Reflux (80–100°C)
- Yield: Typically 60–80%
Step 2: Bromination at the 6-Position
- Method : The synthesized pyrazolo[1,5-a]pyrimidine is subjected to bromination using NBS or molecular bromine.
- Reaction Conditions :
- Solvent: Acetic acid or chloroform
- Temperature: 0°C to room temperature
- Duration: 2–4 hours
- Yield: 50–70%
Notes :
- The regioselectivity is influenced by the electronic properties of the core and the reaction conditions.
- The process allows for better control over substitution patterns and yields.
Microwave-Assisted Synthesis
Recent advances utilize microwave irradiation to accelerate the bromination process, improving yields and reducing reaction times.
- Method : Bromination of pyrazolo[1,5-a]pyrimidine with NBS under microwave conditions.
- Reaction Conditions :
- Microwave power: 300 W
- Temperature: 110°C
- Time: 10–20 minutes
- Solvent: Ethanol or water with a base like potassium hydroxide
- Advantages : Faster reaction times, higher yields, cleaner reactions, and environmentally friendly conditions.
Functionalization via Cross-Coupling Reactions
Post-bromination, the 6-bromo compound can be further functionalized using palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig amination to introduce various substituents at the 2- or 6-positions, including ethyl groups.
- Method : Coupling of 6-bromo-2-ethylpyrazolo[1,5-a]pyrimidine with appropriate boronic acids or amines.
- Reaction Conditions :
- Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂
- Base: Potassium carbonate or cesium carbonate
- Solvent: Toluene, ethanol, or DMF
- Temperature: 80–120°C
- Time: 12–24 hours
Summary of Preparation Methods
Method | Key Features | Typical Yield | Notes |
---|---|---|---|
Direct Bromination | Simple, uses bromine/NBS, mild conditions | 50–70% | Suitable for late-stage modification |
Multi-step synthesis + bromination | Controlled, involves initial core synthesis | 50–80% | Offers regioselectivity and versatility |
Microwave-assisted bromination | Accelerated, eco-friendly, high yield | >70% | Fast and efficient |
Cross-coupling reactions | Functionalization post-bromination | Variable | Enables diversification of derivatives |
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles under suitable conditions.
Cross-Coupling Reactions: It can participate in Sonogashira, Suzuki–Miyaura, and Buchwald–Hartwig coupling reactions to introduce various functional groups.
Common Reagents and Conditions
Sonogashira Coupling: Utilizes palladium catalysts and copper co-catalysts in the presence of a base like triethylamine.
Suzuki–Miyaura Coupling: Involves palladium catalysts and boronic acids in the presence of a base such as potassium carbonate.
Buchwald–Hartwig Coupling: Employs palladium catalysts and amines in the presence of a base like sodium tert-butoxide.
Major Products
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
The pyrazolo[1,5-a]pyrimidine scaffold has been extensively studied for its anticancer properties. Research indicates that derivatives of this compound exhibit selective inhibition of various cancer cell lines. For instance, studies have demonstrated that compounds derived from this scaffold can inhibit key enzymes involved in cancer progression, such as kinases .
Table 1: Anticancer Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
Compound Name | Target Enzyme | Cancer Type | IC50 (µM) |
---|---|---|---|
6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine | AAK1 | Breast Cancer | 0.85 |
6-Bromo-3-methylpyrazolo[1,5-a]pyrimidine | CDK2 | Lung Cancer | 0.45 |
This compound | PI3K | Colon Cancer | 0.60 |
1.2 Enzyme Inhibition
In addition to its anticancer properties, this compound has been identified as an inhibitor of adaptor-associated kinase 1 (AAK1), which is implicated in various neurological disorders . This suggests potential therapeutic applications in treating conditions such as Alzheimer's disease and schizophrenia.
Photophysical Properties
2.1 Fluorescent Applications
Recent studies have highlighted the photophysical properties of pyrazolo[1,5-a]pyrimidines, making them suitable for optical applications. Their ability to exhibit high quantum yields and excellent photostability positions them as promising candidates for use in fluorescent probes and sensors .
Table 2: Photophysical Properties of Pyrazolo[1,5-a]pyrimidines
Compound Name | Quantum Yield (%) | Emission Wavelength (nm) | Application |
---|---|---|---|
This compound | 90 | 520 | Fluorescent Sensors |
7-Methylpyrazolo[1,5-a]pyrimidine | 85 | 530 | Biological Imaging |
Material Science Applications
3.1 Supramolecular Chemistry
The structural characteristics of pyrazolo[1,5-a]pyrimidines allow them to form unique supramolecular assemblies. This property can be exploited in the development of new materials with specific functionalities .
Case Study: Crystal Formation
A study demonstrated that a derivative of this compound formed stable crystals with interesting conformational properties that could be utilized in solid-state applications.
Mechanism of Action
The mechanism of action of 6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine is not fully elucidated. it is believed to interact with specific molecular targets and pathways, such as inhibiting certain enzymes or binding to specific receptors . Further research is needed to fully understand its mechanism of action .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Antitumor Activity
- 6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine: Demonstrates promising activity against HEPG2-1 liver carcinoma (IC₅₀ = 2.70 ± 0.28 µM), comparable to thiazole and thiadiazole derivatives .
- 3,4,5-Trimethoxyphenyl Analog: Exhibits broader cytotoxicity across gastric (HSC-39) and colon (Caco-2) carcinomas due to enhanced membrane permeability from methoxy groups .
Kinase Inhibition
- EGFR Inhibition : Pyrazolo[1,5-a]pyrimidines with hydrophobic substituents (e.g., ethyl, methyl) show stronger binding to EGFR’s ATP pocket, inhibiting autophosphorylation .
- TRK Inhibition : Carboxamide derivatives (e.g., 6-Bromo-N-(5-bromo-2-pyridinyl)-) exhibit enhanced TRK affinity, though ethyl-substituted analogs may prioritize other kinases .
Pharmacokinetic and Physicochemical Properties
Key Insight : The ethyl group balances lipophilicity and metabolic stability, making it favorable for oral bioavailability compared to smaller (methyl) or polar (morpholine) analogs.
Biological Activity
6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article compiles findings on the biological activity of this compound, focusing on its anticancer properties, enzymatic inhibition, and potential therapeutic applications.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine exhibit significant anticancer properties. Specifically, this compound has shown promising results in inhibiting various cancer cell lines.
Case Study: Growth Inhibition
In a study evaluating the growth inhibition of pyrazolo[1,5-a]pyrimidine derivatives across 56 cancer cell lines, the compound achieved a mean growth inhibition (GI%) of 43.9% . Notably, compounds synthesized from this scaffold demonstrated dual inhibition of cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TRKA), which are critical targets in cancer therapy .
Cell Cycle Arrest and Apoptosis Induction
Further investigations revealed that treatment with certain derivatives led to significant cell cycle arrest in the G0–G1 phase. For instance:
- Compound 6s increased G0–G1 phase population to 84.36% compared to 57.08% in control.
- The S phase population decreased to 11.49% , indicating effective apoptosis induction .
Enzymatic Inhibition
This compound has also been evaluated for its inhibitory effects on various enzymes.
α-Glucosidase Inhibition
In vitro studies have assessed the compound's ability to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. The results indicated that several synthesized derivatives exhibited excellent inhibitory activities with IC50 values ranging from 15.2 µM to 201.3 µM , significantly lower than that of acarbose (IC50 = 750 µM ) .
Structural Activity Relationship (SAR)
The biological activity of pyrazolo[1,5-a]pyrimidine derivatives is closely related to their structural features. The presence of specific substituents at various positions on the pyrazole ring can enhance or diminish their bioactivity.
Compound | Substituent | IC50 (µM) | Activity |
---|---|---|---|
3d | Amide | 15.2 ± 0.4 | Strong α-glucosidase inhibitor |
3af | Ester | 201.3 ± 4.2 | Moderate α-glucosidase inhibitor |
This table summarizes key findings regarding the structure-activity relationship of selected derivatives.
Computational Studies
Molecular docking simulations have been employed to elucidate the binding interactions of this compound with target proteins such as CDK2 and TRKA. These studies revealed that the compound adopts binding modes similar to established inhibitors like milciclib and repotrectinib, suggesting its potential as a lead compound for further development .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine?
The core structure is typically synthesized via cyclocondensation of a 3-aminopyrazole derivative with a β-keto ester or enaminone. For bromination at position 6, post-cyclization halogenation using reagents like N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF) under controlled temperature (0–25°C) is employed. Optimization may require directing groups (e.g., electron-withdrawing substituents) to enhance regioselectivity .
Q. How is structural characterization performed for this compound?
Key techniques include:
- NMR spectroscopy : 1H/13C NMR to confirm substitution patterns (e.g., ethyl at position 2, bromine at position 6).
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., expected M+H+ for C8H9BrN3: 242.00).
- Elemental analysis : To validate purity and stoichiometry.
- X-ray crystallography : For unambiguous confirmation of regiochemistry, as seen in related pyrazolo[1,5-a]pyrimidine derivatives .
Q. What safety protocols are critical during handling?
- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods due to potential bromine vapor release.
- Waste disposal : Halogenated intermediates require segregation and professional disposal to prevent environmental contamination .
Advanced Research Questions
Q. How can regioselective functionalization at position 7 be achieved?
Position 7 is activated for electrophilic substitution due to the electron-rich pyrimidine ring. Strategies include:
- Directed metalation : Using strong bases (e.g., LDA) to deprotonate position 7, followed by quenching with electrophiles (e.g., alkyl halides).
- Palladium-catalyzed cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids, leveraging the bromine at position 6 as a leaving group .
Q. How do substituents influence biological activity?
The ethyl group at position 2 enhances lipophilicity, improving membrane permeability, while the bromine at position 6 allows further derivatization. Comparative studies show that trifluoromethyl or arylazo groups at position 3 significantly modulate kinase inhibition (e.g., EGFR, VEGFR2) and cytotoxicity .
Q. How to resolve contradictions in reaction yields reported across studies?
Discrepancies often arise from:
- Solvent effects : Polar aprotic solvents (DMF, DMSO) vs. non-polar (toluene) alter reaction kinetics.
- Catalyst loading : KHSO4 vs. acetic acid in cyclocondensation reactions impacts intermediate stability .
- Temperature control : Exothermic bromination steps require precise cooling to avoid side products .
Q. What computational methods predict reactivity and binding affinity?
- DFT calculations : To map electron density and predict sites for electrophilic/nucleophilic attack.
- Molecular docking : Assess interactions with target proteins (e.g., benzodiazepine receptors) using software like AutoDock Vina .
Properties
IUPAC Name |
6-bromo-2-ethylpyrazolo[1,5-a]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3/c1-2-7-3-8-10-4-6(9)5-12(8)11-7/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTCJTOGJYGMUMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C=C(C=NC2=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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